8-Chloro-4-methoxyquinoline

Description

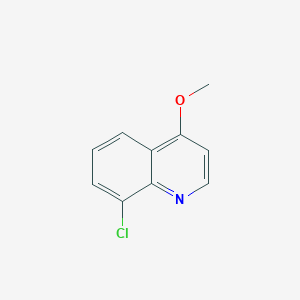

8-Chloro-4-methoxyquinoline (CAS 16778-21-5) is a halogenated quinoline derivative with the molecular formula C₁₀H₈ClNO. It is synthesized via condensation, cyclization, hydrolysis, decarboxylation, and chlorination steps starting from 2-anisidine and diethyl(ethoxymethylene) malonate, achieving an overall yield of 33.81% . The compound is characterized by a quinoline core substituted with a chlorine atom at position 8 and a methoxy group at position 2. It is a white crystalline powder used as a pharmaceutical intermediate, particularly in skincare and medical ingredient synthesis .

Properties

CAS No. |

262588-44-3 |

|---|---|

Molecular Formula |

C10H8ClNO |

Molecular Weight |

193.63 g/mol |

IUPAC Name |

8-chloro-4-methoxyquinoline |

InChI |

InChI=1S/C10H8ClNO/c1-13-9-5-6-12-10-7(9)3-2-4-8(10)11/h2-6H,1H3 |

InChI Key |

KOSKDRAIQZZBDR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C=CC=C(C2=NC=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Chloro-6,7-dimethoxyquinoline

- Structure : Chlorine at position 4, methoxy groups at positions 6 and 5.

- Synthesis : Reacting 6,7-dimethoxynaphthalen-1-ol with POCl₃ yields 70% product .

- Properties : Planar molecular conformation due to intramolecular C–H···Cl interactions; melting point 130–131°C .

- Applications: Studied for biological activities, leveraging quinoline’s natural product relevance .

4-Bromo-8-methoxyquinoline

4-Amino-5-chloro-8-methoxyquinoline

- Structure: Amino group at position 4, chlorine at position 5, methoxy at position 7.

- Applications : Pharmaceutical research, though specific biological targets are underexplored .

Functional Group Variations

8-Methoxy-4-(4-methoxyphenyl)quinoline

5-Chloro-8-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

- Structure : Carboxylic acid and oxo groups add polarity; chlorine at position 5, methoxy at 8.

- Applications : Research in antimicrobial or enzyme-targeted therapies .

Substitution Position Effects

- Chlorine Position: 8-Chloro-4-methoxyquinoline vs. 5-Chloro-8-methoxyquinoline (): Position 8 chlorine may influence steric effects in drug-receptor interactions, while position 5 chlorine in antimalarial compounds enhances activity .

- Methoxy Position :

Comparative Data Table

Key Research Findings

- Synthetic Efficiency: Chlorinated quinolines (e.g., this compound) generally exhibit moderate yields (33–70%), influenced by substituent positions and reaction conditions .

- Biological Relevance : Chlorine and methoxy groups enhance antimalarial and antimicrobial activities, as seen in 5-chloro-8-methoxy derivatives .

- Material Science Applications : Methoxy-phenyl substitutions improve electron transport in OLEDs, while bromine aids in radiolabeling for imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.